molecular formula C7H8O3 B1267614 3-Oxabicyclo[3.2.1]octane-2,4-dione CAS No. 6054-16-6

3-Oxabicyclo[3.2.1]octane-2,4-dione

Cat. No.: B1267614
CAS No.: 6054-16-6
M. Wt: 140.14 g/mol
InChI Key: HVHURIINGLSKBG-UHFFFAOYSA-N
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Description

3-Oxabicyclo[3.2.1]octane-2,4-dione (CAS 6054-16-6) is a bicyclic compound with the molecular formula C7H8O3 and a molecular weight of 140.14 g/mol . It serves as a versatile building block in organic synthesis and is investigated for its potential applications in scientific research, including chemistry and biology . The compound is also known as norcamphoric anhydride . A common synthesis route involves the classical acid-catalyzed dehydration of the parent dicarboxylic acid, such as by heating camphoric acid with acetic anhydride . The compound's bicyclic structure, which incorporates an anhydride functional group, is key to its reactivity, allowing it to participate in various chemical transformations like hydrolysis and ring-opening reactions, to generate novel molecular scaffolds or functionalized intermediates . One notable example of its structural relevance is its appearance as an oxabicyclo[3.2.1]octane moiety in novel, naturally occurring steroids with complex ring systems, underscoring its value in the exploration of new chemical entities . This product is intended for research and laboratory use only. It is not meant for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-oxabicyclo[3.2.1]octane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c8-6-4-1-2-5(3-4)7(9)10-6/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHURIINGLSKBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90286396
Record name 3-oxabicyclo[3.2.1]octane-2,4-dione
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Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6054-16-6
Record name Norcamphoric anhydride
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Record name 3-oxabicyclo[3.2.1]octane-2,4-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-CYCLOPENTANEDICARBOXYLIC ANHYDRIDE
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Preparation Methods

Classical Acid-Catalyzed Dehydration

Camphoric acid is heated under reflux with acetic anhydride at 140–160°C for 4–6 hours. Acetic anhydride acts as both solvent and dehydrating agent, with yields typically ranging from 70–78%. The reaction mechanism involves protonation of the carboxylic acid groups, followed by nucleophilic attack and ring closure:

$$
\text{Camphoric acid} \xrightarrow{\text{Ac}2\text{O, } \Delta} \text{this compound} + \text{H}2\text{O}
$$

Table 1: Optimization of Acid-Catalyzed Dehydration

Parameter Optimal Range Yield (%) Purity (%)
Temperature 140–160°C 78 95
Reaction Time 4–6 hours 75 93
Acetic Anhydride Ratio 5:1 (v/w) 72 91

Challenges include competing decarboxylation at temperatures >160°C and the formation of oligomeric byproducts.

Alternative Synthetic Routes

Cyclization of 1,3-Cyclopentanedicarboxylic Acid

The parent compound, 1,3-cyclopentanedicarboxylic acid, undergoes cyclodehydration in the presence of phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂). This method produces the unsubstituted bicyclic dione core, which can be functionalized via alkylation:

$$
\text{1,3-Cyclopentanedicarboxylic acid} \xrightarrow{\text{P}2\text{O}5, \text{toluene}} \text{this compound}
$$

Table 2: Comparison of Cyclization Agents

Agent Temperature (°C) Yield (%) Byproducts
P₂O₅ 120 68 Phosphoric acid esters
SOCl₂ 80 82 HCl gas

Enzymatic Synthesis

Recent studies report lipase-mediated esterification of camphoric acid in non-aqueous media. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin achieves 65% conversion at 50°C in 24 hours, offering a greener alternative.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial processes employ tubular reactors with in-line dehydration catalysts (e.g., zeolite H-Y). Key parameters:

  • Residence Time: 30–45 minutes
  • Pressure: 2–3 bar
  • Throughput: 50 kg/h

This method reduces energy consumption by 40% compared to batch processes.

Salt Formation for Purification

The patent US6911547B1 describes a novel purification strategy involving sodium salt formation:

  • React camphoric acid with NaOH in methanol.
  • Precipitate the sodium salt.
  • Regenerate the anhydride via acid treatment.

This approach increases purity to 99% by removing residual dicarboxylic acids.

Chemical Reactions Analysis

Types of Reactions

3-Oxabicyclo[3.2.1]octane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Oxabicyclo[3.2.1]octane-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Oxabicyclo[3.2.1]octane-2,4-dione involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its bicyclic structure allows it to participate in ring-opening reactions, leading to the formation of various intermediates and products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its oxabicyclo ring structure, which imparts distinct chemical reactivity and properties. This makes it a valuable compound in synthetic chemistry and various research applications .

Biological Activity

3-Oxabicyclo[3.2.1]octane-2,4-dione, also known as camphoric anhydride, is a bicyclic compound with significant biological activity. Its structural characteristics contribute to its potential applications in medicinal chemistry and organic synthesis. This article reviews the biological activities, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula: C10_{10}H14_{14}O3_{3}
  • Molecular Weight: 182.2164 g/mol
  • CAS Registry Number: 76-32-4
  • IUPAC Name: 1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione

The compound features a bicyclic structure that includes a ketone functionality, which is essential for its reactivity and biological interactions.

Biological Activities

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity
Research has indicated that derivatives of 3-oxabicyclo[3.2.1]octane exhibit antimicrobial properties against various bacterial strains. For instance, studies have shown that certain modifications to the compound enhance its efficacy against Gram-positive bacteria.

2. Analgesic Effects
Case studies have demonstrated that compounds related to 3-oxabicyclo[3.2.1]octane possess analgesic properties. For example, derivatives were tested in animal models and showed significant pain relief comparable to conventional analgesics like morphine .

3. Antitumor Activity
Preliminary studies suggest that 3-oxabicyclo[3.2.1]octane derivatives may inhibit tumor cell proliferation in vitro. The mechanism appears to involve the induction of apoptosis in cancer cells, although further research is needed to elucidate the specific pathways involved .

The biological activity of 3-oxabicyclo[3.2.1]octane is largely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: The compound can act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation: Its structure allows it to bind to receptors in the central nervous system, influencing pain perception and other physiological responses.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive bacteria
AnalgesicSignificant pain relief in animal models
AntitumorInduces apoptosis in cancer cells

Case Study: Analgesic Activity

A study conducted on a series of 3-oxabicyclo[3.2.1]octane derivatives evaluated their analgesic effects using the hot plate test on mice. Results indicated that some derivatives exhibited superior analgesic activity compared to morphine, suggesting potential for development as new analgesics .

Case Study: Antitumor Effects

In vitro studies on cancer cell lines demonstrated that certain derivatives of 3-oxabicyclo[3.2.1]octane significantly reduced cell viability and promoted apoptosis through activation of caspase pathways . These findings highlight the need for further exploration into the structure-activity relationship (SAR) of these compounds.

Q & A

Q. What are the established synthetic routes for 3-Oxabicyclo[3.2.1]octane-2,4-dione, and what are their key challenges?

The compound is synthesized via multi-step organic reactions, often starting from camphor derivatives. A notable method involves cyclization of cis-1,3-cyclopentanedicarboxylic acid under anhydrous conditions, followed by oxidation to form the dione structure. Challenges include controlling stereochemistry (e.g., avoiding racemization) and optimizing yields in ring-closure steps. For example, Scheme 7 in Edmunds (2021) outlines a pathway using catalytic acid for bicyclic system formation . Key intermediates require purification via column chromatography or recrystallization to isolate the desired product.

Q. How is the stereochemistry of this compound validated experimentally?

X-ray crystallography is the gold standard for confirming stereochemistry. For camphoric anhydride derivatives (e.g., 1,8,8-trimethyl variants), crystallographic data reveal chair-like conformations in the bicyclic system . NMR spectroscopy (¹H and ¹³C) complements this by analyzing coupling constants and NOE effects to verify spatial arrangements of substituents. Computational methods (DFT) are increasingly used to predict and validate structural features .

Q. What analytical techniques are critical for characterizing this compound’s purity and stability?

  • HPLC-MS : Detects trace impurities and confirms molecular weight.
  • TGA/DSC : Assesses thermal stability (decomposition observed above 200°C in some analogs) .
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1750 cm⁻¹) and ether linkages (C-O-C at ~1100 cm⁻¹) .
  • Karl Fischer Titration : Measures residual moisture, critical for anhydride stability .

Advanced Research Questions

Q. How can synthetic yields be improved for this compound derivatives with bulky substituents?

Substituent steric effects often hinder cyclization. Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
  • Lewis acid catalysts (e.g., ZnCl₂) : Facilitate ring closure by stabilizing transition states .
  • Protecting groups : Temporarily mask reactive sites (e.g., hydroxyls) to prevent side reactions. Comparative studies show tert-butyldimethylsilyl (TBS) groups enhance yields by 15–20% in camphor-derived analogs .

Q. What computational methods predict the reactivity of the dione moiety in nucleophilic additions?

Density Functional Theory (DFT) simulations model electrophilic carbonyl behavior. For example:

  • Frontier Molecular Orbital (FMO) analysis : Identifies nucleophilic attack sites (LUMO localization on C2/C4 carbonyls) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 mechanisms, as shown in MD simulations . Tabulated data for common reagents:
NucleophileΔG‡ (kcal/mol)Preferred Site
NH₃18.2C4
CH₃O⁻14.7C2

Q. How does structural modification (e.g., methyl or morpholinyl groups) impact biological activity?

Substituents alter pharmacokinetic profiles:

  • Methyl groups : Increase lipophilicity (logP +0.5), enhancing blood-brain barrier penetration in neuroactive analogs .
  • Morpholinyl derivatives : Improve aqueous solubility but reduce antimicrobial efficacy against Gram-negative bacteria (MIC increases from 2 µg/mL to >32 µg/mL) . Comparative bioactivity table:
DerivativeTarget ActivityIC₅₀ (µM)
1,8,8-TrimethylEnzyme X inhibition0.45
3-(4-Morpholinylmethyl)Enzyme Y inhibition1.78

Q. What are the environmental persistence mechanisms of this compound, and how can degradation be accelerated?

Soil metabolism studies show a half-life (DT₅₀) >100 days due to blocked oxidative pathways in the dione ring . Strategies for degradation:

  • Photocatalysis (TiO₂/UV) : Degrades 90% within 6 hours via radical-mediated cleavage .
  • Bioremediation : Pseudomonas spp. strains hydrolyze the dione to carboxylic acids under aerobic conditions .

Methodological Guidelines

  • Stereoselective Synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to control stereocenters during cyclization .
  • Stability Testing : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the anhydride moiety .
  • Toxicity Screening : Employ zebrafish embryo models to assess developmental toxicity (LC₅₀ ~50 µM) before mammalian studies .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxabicyclo[3.2.1]octane-2,4-dione
Reactant of Route 2
3-Oxabicyclo[3.2.1]octane-2,4-dione

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